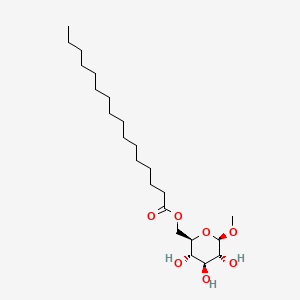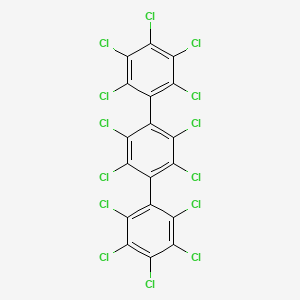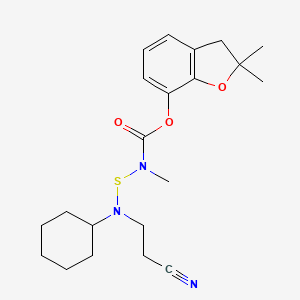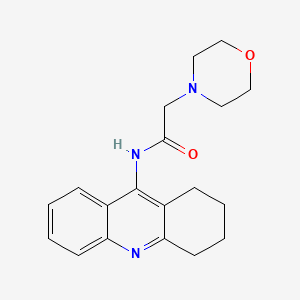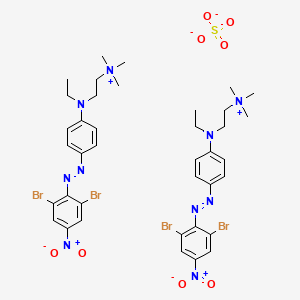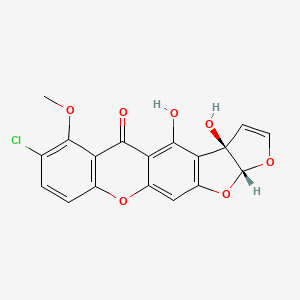
2-Formyl-1-methylpyridinium sulfonate oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PAM-sulfonat is a sulfonated compound that belongs to the category of organic compounds characterized by the presence of a sulfonic acid functional group. This functional group involves a sulfur atom bound to three oxygen atoms, with two of the oxygen atoms making bonds with a carbon atom. Sulfonated compounds, including PAM-sulfonat, are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PAM-sulfonat typically involves the sulfonation process, where a sulfonate group is introduced into the molecule. Common sulfonating agents include sulfuric acid, chlorosulfonic acid, and 4-diazobenzenesulfonic acid. The reaction conditions often involve elevated temperatures and controlled environments to ensure the efficient introduction of the sulfonate group.
Industrial Production Methods
In industrial settings, the production of PAM-sulfonat is carried out using large-scale reactors where the sulfonation process is optimized for high yield and purity. The process involves the continuous addition of sulfonating agents to the reaction mixture, followed by purification steps to isolate the desired product. The use of advanced technologies such as photoredox catalysis and electrochemical synthesis has also been explored to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
PAM-sulfonat undergoes various types of chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to sulfides or thiols.
Substitution: The sulfonate group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives. These products have significant applications in different fields, including pharmaceuticals and materials science .
科学的研究の応用
PAM-sulfonat has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other organosulfur compounds.
Biology: Employed in the study of cellular responses, including adhesion, proliferation, and differentiation.
Medicine: Investigated for its potential use in drug delivery systems and regenerative medicine.
作用機序
The mechanism of action of PAM-sulfonat involves its interaction with molecular targets and pathways within biological systems. The sulfonate group can interact with proteins, enzymes, and other biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
類似化合物との比較
PAM-sulfonat can be compared with other similar sulfonated compounds, such as sulfonamides and sulfonimidates. While all these compounds contain the sulfonate group, they differ in their chemical structure and reactivity. For example, sulfonamides are known for their antibacterial properties, while sulfonimidates are used as intermediates in the synthesis of other organosulfur compounds. The unique structure of PAM-sulfonat allows for specific interactions and applications that distinguish it from these similar compounds .
List of Similar Compounds
- Sulfonamides
- Sulfonimidates
- Sulfonic acids
- Sulfides
- Thiols
PAM-sulfonat stands out due to its versatile applications and unique chemical properties, making it a valuable compound in various scientific and industrial fields.
特性
CAS番号 |
102584-02-1 |
|---|---|
分子式 |
C7H8N2O4S |
分子量 |
216.22 g/mol |
IUPAC名 |
2-[(E)-hydroxyiminomethyl]-1-methylpyridin-1-ium-3-sulfonate |
InChI |
InChI=1S/C7H8N2O4S/c1-9-4-2-3-7(14(11,12)13)6(9)5-8-10/h2-5H,1H3,(H,11,12,13) |
InChIキー |
JDKKGHHGWQJGCX-UHFFFAOYSA-N |
異性体SMILES |
C[N+]1=CC=CC(=C1/C=N/O)S(=O)(=O)[O-] |
正規SMILES |
C[N+]1=CC=CC(=C1C=NO)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


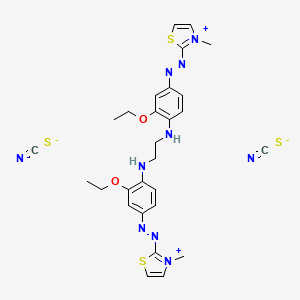
![4,11,13-trimethyl-5-(2-piperazin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184926.png)
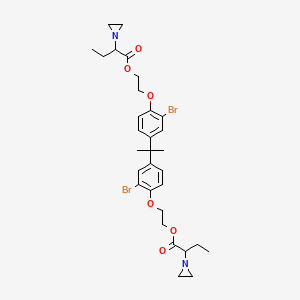
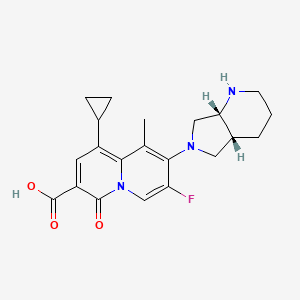
![bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid](/img/structure/B15184936.png)
